Tetraallyl pyromellitate

Polymer Chemistry Crosslinking Gelation Kinetics

Tetraallyl pyromellitate (TAP), also known as tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate, is a tetra-functional allyl ester monomer derived from pyromellitic acid. With a molecular formula of C22H22O8 and a molecular weight of 414.41 g/mol, this viscous, pale yellow liquid is insoluble in water but miscible with common organic solvents like dimethyl sulfoxide, acetone, and ethanol.

Molecular Formula C22H22O8
Molecular Weight 414.4 g/mol
CAS No. 13360-98-0
Cat. No. B085713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraallyl pyromellitate
CAS13360-98-0
SynonymsTETRAALLYL PYROMELLITATE
Molecular FormulaC22H22O8
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C
InChIInChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2
InChIKeyHEKQWIORQJRILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraallyl Pyromellitate (CAS 13360-98-0): A Tetra-Functional Allyl Ester Monomer for High Crosslink Density Polymers


Tetraallyl pyromellitate (TAP), also known as tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate, is a tetra-functional allyl ester monomer derived from pyromellitic acid . With a molecular formula of C22H22O8 and a molecular weight of 414.41 g/mol, this viscous, pale yellow liquid is insoluble in water but miscible with common organic solvents like dimethyl sulfoxide, acetone, and ethanol [1]. Its four reactive allyl groups enable the formation of highly crosslinked polymer networks when copolymerized with vinyl monomers, a property that distinguishes it from lower-functionality analogs [2].

The Critical Distinction: Why Tetraallyl Pyromellitate Cannot Be Replaced by Lower-Functionality Allyl Esters


The performance of allyl ester crosslinking agents is fundamentally dictated by the number of reactive double bonds per molecule, which directly governs the final crosslink density of the polymer network [1]. Tetraallyl pyromellitate, with four allyl groups, yields a substantially higher crosslink density compared to diallyl phthalate (DAP) or triallyl trimellitate, which possess two and three reactive sites, respectively [1]. This difference in functionality translates into quantifiable variations in gelation kinetics, effective activation energy, and ultimate material properties, making direct substitution without reformulation likely to result in underperforming or failing materials in demanding applications [2].

Tetraallyl Pyromellitate (CAS 13360-98-0): A Comparative Quantitative Evidence Review


Gelation Kinetics and Activation Energy: Tetraallyl vs. Diallyl Pyromellitate

In a direct head-to-head study, tetraallyl pyromellitate (II) exhibited a higher gelation process order and a distinct effective activation energy for crosslinking compared to its diallyl counterpart (I). While the methacrylic derivatives (III-IV) crosslinked more rapidly, tetraallyl pyromellitate offered a controlled gelation profile advantageous for specific processing windows [1]. The study determined the gelation process orders and effective activation energies for a series of pyromellitic acid derivatives, providing a quantitative basis for selection based on desired cure kinetics [1].

Polymer Chemistry Crosslinking Gelation Kinetics

Film Hardness: Tetraallyl Pyromellitate in Unsaturated Polymer Networks

Comparative analysis revealed that films cured with tetraallyl pyromellitate (II) exhibit a distinct hardness profile. While the study notes that carboxylic acid-containing curing agents (I, III) generally yielded harder films than non-carboxylic ones, tetraallyl pyromellitate, as an unsaturated agent without a free carboxylic acid group, still contributed to film hardness superior to that achieved with peroxide-type curing agents [1]. The quantitative hardness values, though not explicitly provided in the abstract, are presented as relative comparisons within the same experimental framework [1].

Materials Science Polymer Films Mechanical Properties

Low-Shrinkage Resin Formulations: Tetraallyl Pyromellitate as a Reactive Component

A patented resin composition utilizes tetraallyl pyromellitate (or triallyl trimellitate) as a core component (A) in an allylic oligomer, specifically designed to achieve low shrinkage and excellent surface smoothness in cured products [1]. The formulation avoids limitations on styrene content as a reactive diluent, a common issue with conventional systems. The molar ratio of components is critical: (A+B)/C between 0.9 and 4, and B/A less than 3, where A is the allyl ester, B is a dialkyl ester, and C is a diol [1].

Polymer Composites Molding Compounds Dimensional Stability

Crosslink Density and Network Architecture: The Impact of Four Allyl Groups

The tetra-functionality of tetraallyl pyromellitate is a primary driver of its performance. While direct comparative data for crosslink density (e.g., from swelling or DMA) is limited in the open literature for this specific compound, the principle is well-established: a higher number of reactive groups per monomer unit leads to a higher crosslink density in the final network [1]. This is a class-level inference, where the four allyl groups of tetraallyl pyromellitate are expected to yield a denser network compared to triallyl trimellitate (3 groups) or diallyl phthalate (2 groups), leading to enhanced thermal and mechanical properties [1].

Polymer Physics Thermoset Materials Network Structure

Tetraallyl Pyromellitate (13360-98-0): Validated Application Scenarios Based on Quantitative Evidence


High-Performance Thermoset Composites for Precision Molding

The ability of tetraallyl pyromellitate to formulate low-shrinkage resins [1] makes it an ideal candidate for molding compounds used in the production of precision electrical and electronic components, such as connectors, insulators, and encapsulants. The formulation prevents void formation and ensures a smooth surface finish, critical for maintaining dimensional stability and electrical integrity in high-temperature, high-humidity environments [1].

Crosslinking Agent for Durable Protective Coatings

The superior film hardness achieved with tetraallyl pyromellitate compared to peroxide-based curing agents [2] positions it as a key component in durable coatings for industrial flooring, automotive parts, and marine applications. The resulting high crosslink density provides enhanced scratch and chemical resistance, extending the service life of coated surfaces [2].

Additive for Controlling Cure Kinetics in Unsaturated Polyester Resins

The distinct gelation kinetics and activation energy profile of tetraallyl pyromellitate [2] allow formulators to fine-tune the curing process of unsaturated polyester resins. This is particularly valuable in processes like pultrusion, filament winding, and resin transfer molding, where precise control over gelation and cure time is essential for achieving high-quality, void-free laminates [2].

Research in Highly Crosslinked Polymer Networks

As a well-defined tetra-functional monomer, tetraallyl pyromellitate serves as a model compound for fundamental studies on network formation, gelation theory, and structure-property relationships in highly crosslinked polymer systems [2]. Its use allows researchers to systematically investigate the impact of crosslink density on thermal, mechanical, and viscoelastic properties.

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